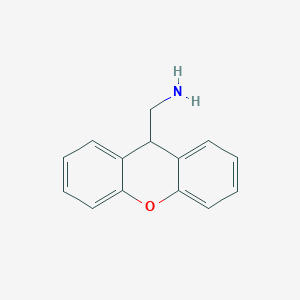

9H-Xanthen-9-methanamin

Übersicht

Beschreibung

Synthesis Analysis

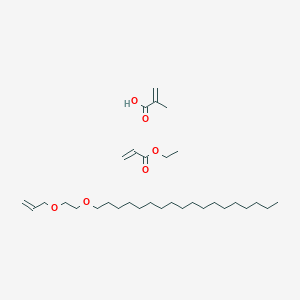

The synthesis of 9H-xanthene derivatives, including 9H-xanthene-9-methanamine, has been explored through various methods. One efficient approach involves a novel two-carbon homologation using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents, offering a pathway to synthesize 9H-xanthene-9-carboxaldehyde and related compounds (Prashad, Lu, & Repic, 2004). Another method involves a pTSA-catalyzed condensation of xylenols with aldehydes under solvent-free conditions, leading to the one-pot synthesis of 9H-xanthene derivatives (Mobinikhaledi, Moghanian, & Deinavizadeh, 2013).

Molecular Structure Analysis

Xanthenes, including 9H-xanthene-9-methanamine, exhibit a tricyclic framework that incorporates oxygen, making them structurally unique and influential on their physical and chemical properties. The structure of xanthene derivatives has been detailed through various methods such as IR, 1H NMR, 13C NMR, and CHN data, establishing a comprehensive understanding of their molecular framework (Vos, Kroon, Brouwer, & Bos, 1981).

Chemical Reactions and Properties

The reactivity and chemical behavior of 9H-xanthene-9-methanamine are highlighted through its involvement in various chemical reactions. For instance, cascade nucleophilic addition-cyclic Michael addition processes have facilitated the synthesis of functionalized xanthenes and acridines, demonstrating the compound's versatility in organic synthesis (Huang* & Zhang, 2010). Additionally, the synthesis and characterization of new soluble polyamides from 9,9-Bis[4-(chloroformylphenoxy)phenyl]xanthene elucidate the compound's potential in polymer science (Jiang, Huang, Liu, Sheng, Huang, & Song, 2010).

Physical Properties Analysis

The physical properties of 9H-xanthene-9-methanamine and its derivatives, including solubility, thermal stability, and photophysical characteristics, have been a subject of extensive research. For instance, studies have shown that certain xanthene derivatives exhibit good solubility in polar solvents and high glass transition temperatures, indicating their potential for applications in high-performance materials (Jiang et al., 2010).

Chemical Properties Analysis

The chemical properties of 9H-xanthene-9-methanamine are closely linked to its molecular structure, influencing its reactivity and the types of chemical reactions it can undergo. Research has highlighted its application in synthesizing various derivatives through reactions like condensation, Michael addition, and nucleophilic addition, demonstrating its versatility and utility in organic synthesis (Huang* & Zhang, 2010).

Wissenschaftliche Forschungsanwendungen

Pharmakologie

9H-Xanthen-9-methanamin: und seine Derivate wurden ausgiebig auf ihre pharmakologischen Eigenschaften untersucht. Sie zeigen eine Reihe von biologischen Aktivitäten, darunter Antioxidans-, Entzündungshemmende- und Krebshemmende-Effekte . Diese Verbindungen modulieren Schlüsselwege wie den Nrf2-Weg, der entscheidend für die zelluläre Reaktion auf oxidativen Stress und Entzündungen ist .

Materialwissenschaft

In der Materialwissenschaft werden Xanthen-Derivate zur Herstellung von AIE-aktiven Luminophoren verwendet. Diese Verbindungen sind wertvoll für Anwendungen wie Fälschungsschutz, Informationsverschlüsselung und blaue OLEDs aufgrund ihrer mechanoreaktiven Lumineszenzeigenschaften .

Chemische Synthese

Xanthene dienen als wichtige Zwischenprodukte in der chemischen Synthese. Sie werden bei der Synthese komplexer Moleküle durch Reaktionen wie die Friedel-Crafts-Reaktion, die Ullmann-Ether-Kupplung und verschiedene Cycloadditionen verwendet . Diese Syntheserouten sind entscheidend für die Herstellung biologisch aktiver Verbindungen.

Biochemie

In der Biochemie sind Xanthen-Verbindungen dafür bekannt, oxidativen Stress durch Nrf2-Modulation in entzündeten menschlichen Makrophagen entgegenzuwirken . Diese Eigenschaft ist entscheidend, um Krankheiten zu verstehen und möglicherweise zu behandeln, die durch chronische Entzündungen und oxidative Schäden gekennzeichnet sind.

Medizinische Forschung

Xanthen-Derivate werden auf ihr Potenzial in der medizinischen Forschung untersucht, insbesondere bei der Entwicklung von Nanoformulierungen für gezielte Wirkstofffreisetzungssysteme. Diese Systeme können die Bioverfügbarkeit und Wirksamkeit von therapeutischen Wirkstoffen verbessern .

Umweltwissenschaften

Xanthene werden auf ihre Rolle in der Biosynthese und dem Transport in Pflanzen, Pilzen und Flechten untersucht. Das Verständnis dieser Pfade ist unerlässlich, um die Auswirkungen auf die Umwelt und die potenziellen Anwendungen dieser Verbindungen in der Landwirtschaft und im Umweltmanagement zu untersuchen .

Safety and Hazards

Wirkmechanismus

Target of Action

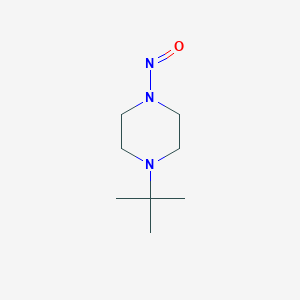

9H-Xanthene-9-methanamine, also known as xanthone, is a class of compounds that have shown promising biological activities . Xanthones have been found to possess a broad array of pharmacological properties, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . The primary targets of xanthones are often enzymes or receptors involved in these biological processes. For instance, some xanthones have been found to target topoisomerase II, a key enzyme involved in DNA replication and transcription .

Mode of Action

The interaction of xanthones with their targets often results in the modulation of the target’s activity. For example, xanthones targeting topoisomerase II can inhibit the enzyme’s activity, thereby interfering with DNA replication and transcription processes . This can lead to the inhibition of cancer cell growth, contributing to the anti-cancer activities of these compounds .

Biochemical Pathways

Xanthones can affect various biochemical pathways depending on their specific targets. For instance, the inhibition of topoisomerase II can affect the DNA replication and transcription pathways . Additionally, xanthones can also affect the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .

Result of Action

The molecular and cellular effects of xanthones’ action can vary depending on their specific targets and modes of action. For example, xanthones that inhibit topoisomerase II can lead to the inhibition of DNA replication and transcription, thereby inhibiting cancer cell growth . Other xanthones may have different effects depending on their specific targets and modes of action.

Eigenschaften

IUPAC Name |

9H-xanthen-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDDHEPARBFMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576237 | |

| Record name | 1-(9H-Xanthen-9-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100866-28-2 | |

| Record name | 9H-Xanthen-9-ylmethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Xanthen-9-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-XANTHEN-9-YLMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

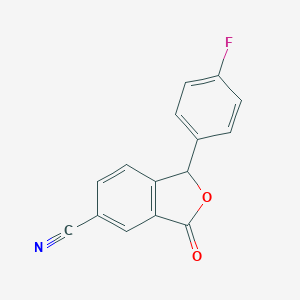

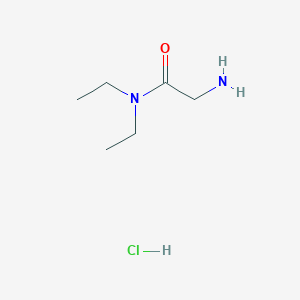

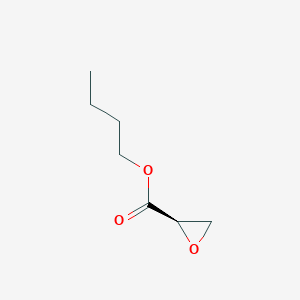

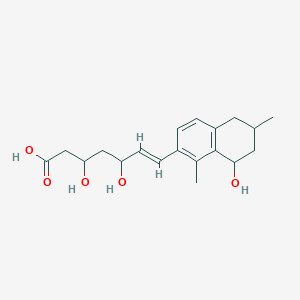

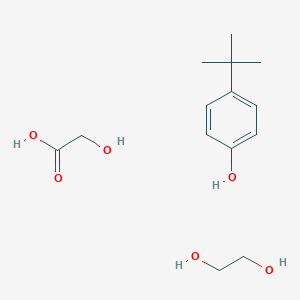

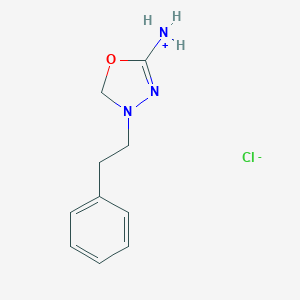

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)